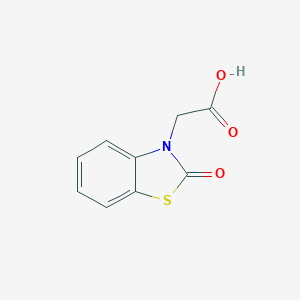

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Overview

Description

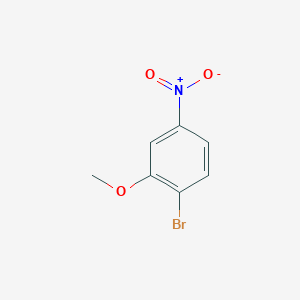

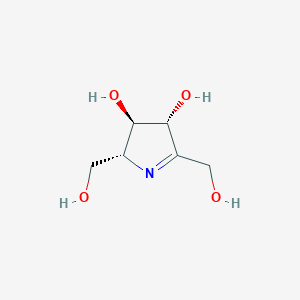

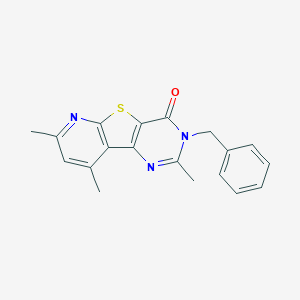

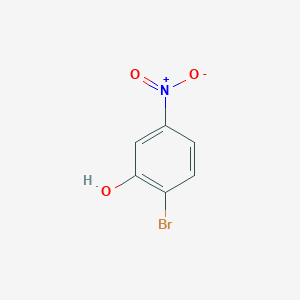

“(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid” is a chemical compound with the molecular formula C9H7NO3S and a molecular weight of 209.23 .

Synthesis Analysis

The synthesis of this compound involves the condensation of 2-aminothiophenol with urea under microwave irradiation (MWI). The resulting 1,3-benzothiazol-2(3H)-one is then converted to 6-(2-bromoacetyl)-2-oxo-1,3-benzothiazole by a bromoacetic acid exchange reaction, also under MWI .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic compound. This ring is fused with a 2-oxo group and an acetic acid moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid” include its molecular formula (C9H7NO3S), molecular weight (209.23), and its structure which includes a benzothiazole ring .Scientific Research Applications

Benzoxaboroles are versatile scaffolds that play important roles in organic synthesis, molecular recognition, and supramolecular chemistry . They have desirable physicochemical and drug-like properties, and have been applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .

The title compound {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid was prepared and characterized by elemental analyses, FT-IR, 1H NMR spectroscopy, X-ray diffraction . A quantum-chemical calculation was performed using the CNDO method .

-

Proteomics Research : “(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid” is a product for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used in various experiments to understand the role of specific proteins in biological processes .

-

Pest Management : A study mentioned the construction of a non-toxic nano-pesticide for green pest management . Although it doesn’t specifically mention “(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid”, it’s possible that similar compounds could be used in the development of such pesticides. The nano-pesticide was co-applied with natural predators for efficient pest control .

-

Chemical Research : This compound could be used in chemical research due to its unique structure . The specific applications would depend on the research goals and could range from studying its reactivity with other compounds to using it as a building block for synthesizing more complex molecules .

-

Pharmaceutical Research : Compounds with similar structures have been used in pharmaceutical research . They could be studied for their potential therapeutic effects, or used as a starting point for the development of new drugs .

-

Material Science : In material science, such compounds could be used in the development of new materials with unique properties . For example, they could be used in the synthesis of polymers or other materials with specific mechanical, electrical, or optical properties .

-

Environmental Science : In environmental science, similar compounds could be used in the development of eco-friendly pesticides . These pesticides could potentially be less harmful to the environment and non-target organisms compared to traditional pesticides .

Safety And Hazards

properties

IUPAC Name |

2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOCCTHWTPGZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351605 | |

| Record name | (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

CAS RN |

945-03-9 | |

| Record name | (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)

![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)